molecular formula C2H3ClF3N B14656371 2-Chloro-1,1,2-trifluoroethan-1-amine CAS No. 40062-89-3

2-Chloro-1,1,2-trifluoroethan-1-amine

Cat. No.: B14656371
CAS No.: 40062-89-3
M. Wt: 133.50 g/mol
InChI Key: IOWVPVXGOWXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,1,2-trifluoroethan-1-amine is a fluorinated amine compound characterized by a trifluorinated ethane backbone with a chlorine substituent and an amine group. Notably, the "Yarovenko reagent" (2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine) is a closely related derivative, highlighting its utility as a building block in organic synthesis . The compound’s fluorine and chlorine substituents likely confer high electronegativity and stability, making it relevant for applications in agrochemicals, pharmaceuticals, or specialty materials.

Properties

CAS No.

40062-89-3

Molecular Formula

C2H3ClF3N

Molecular Weight

133.50 g/mol

IUPAC Name

2-chloro-1,1,2-trifluoroethanamine

InChI

InChI=1S/C2H3ClF3N/c3-1(4)2(5,6)7/h1H,7H2

InChI Key

IOWVPVXGOWXRGM-UHFFFAOYSA-N

Canonical SMILES

C(C(N)(F)F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,2-trifluoroethan-1-amine typically involves the reaction of chlorotrifluoroethylene with nucleophiles. One common method is the reaction of chlorotrifluoroethylene with amines under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced reactors and automation ensures consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, cyanides, and other substituted derivatives.

    Oxidation: Formation of oxides and higher oxidation state compounds.

    Reduction: Formation of amines and other reduced forms.

Scientific Research Applications

2-Chloro-1,1,2-trifluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,2-trifluoroethan-1-amine involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing and electron-donating groups. The chlorine and fluorine atoms influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

(a) 1,1,2,2-Tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA)

  • Structure : Differs by replacing the chlorine atom in 2-chloro-1,1,2-trifluoroethan-1-amine with a fluorine atom and adding a dimethylamine group.
  • Properties : Enhanced fluorine content increases hydrophobicity and metabolic stability. TFEDMA is used in fluorinated polymer precursors and bioactive molecules .

(b) 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine (Yarovenko Reagent)

  • Structure : A diethylamine derivative of the target compound.
  • Applications : Used as a fluorinating agent in the synthesis of complex organic molecules, leveraging the chlorine atom for regioselective reactions .
  • Stability : The diethylamine group may sterically hinder degradation, improving shelf life compared to the primary amine variant.

(c) 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)

  • Structure : Lacks the amine group but shares the trifluoroethane backbone with a chlorine substituent.
  • Physical Properties :
    • Boiling point: 6.9°C
    • Molecular weight: 118.48 g/mol
  • Applications : Intermediate in halothane (anesthetic) production and refrigerant manufacturing .

Physicochemical Properties

Property This compound (Inferred) TFEDMA Yarovenko Reagent HCFC-133a
Molecular Formula C₂H₃ClF₃N C₄H₇F₄N C₆H₁₁ClF₃N C₂H₂ClF₃
Molecular Weight ~133.5 g/mol 145.1 g/mol 207.6 g/mol 118.48 g/mol
Boiling Point Not reported Not reported Not reported 6.9°C
Key Functional Groups -NH₂, -Cl, -F₃ -N(CH₃)₂, -F₄ -N(C₂H₅)₂, -Cl, -F₃ -Cl, -F₃

Toxicological and Environmental Profiles

  • This compound: No direct data available.
  • TFEDMA : Fluorinated amines generally show lower acute toxicity but may persist in ecosystems due to C-F bond stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.